N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C33H35N5O5S and its molecular weight is 613.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihistaminic Activity
A study by Alagarsamy et al. (2008) discusses the synthesis of similar compounds to N-(sec-butyl)-2-... acetamide, specifically 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, and their use as H(1)-antihistaminic agents. These compounds were found to protect animals from histamine-induced bronchospasm, suggesting potential antihistaminic applications (Alagarsamy et al., 2008).
Antihypertensive Properties
The research by Shiau et al. (1990) involved the synthesis of compounds like N-(sec-butyl)-2-... acetamide. The study focused on exploring antihypertensive properties in the condensed quinazoline series. Although the compounds showed no significant antihypertensive activity, the research contributes to understanding the pharmacological potential of similar compounds (Shiau et al., 1990).
Antimicrobial Activity
Antypenko et al. (2017) synthesized N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, structurally related to N-(sec-butyl)-2-... acetamide. These compounds were evaluated for antimicrobial activity against various bacterial and fungal strains. The study highlights the potential of such compounds in developing new antimicrobial agents (Antypenko et al., 2017).
Antimalarial and Antiviral Applications
Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives, which have structural similarities to N-(sec-butyl)-2-... acetamide. Their research focused on antimalarial and potential COVID-19 applications, providing insights into the use of such compounds in treating infectious diseases (Fahim & Ismael, 2021).
Positive Inotropic Activity
Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, related to N-(sec-butyl)-2-... acetamide, and evaluated their positive inotropic activity. These compounds showed promising results compared to standard drugs, indicating potential in cardiovascular therapeutics (Zhang et al., 2008).
Antitumor Activity
Al-Suwaidan et al. (2016) focused on 3-benzyl-substituted-4(3H)-quinazolinones, similar to N-(sec-butyl)-2-... acetamide, for antitumor activity evaluation. Their findings suggest the potential of such compounds in cancer therapy, particularly against a broad spectrum of tumor cell lines (Al-Suwaidan et al., 2016).
Anticonvulsant Properties
Research by Nath et al. (2021) on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, structurally akin to N-(sec-butyl)-2-... acetamide, explored their anticonvulsant activities. This study contributes to understanding the neuropharmacological potential of similar compounds (Nath et al., 2021).
Propiedades
IUPAC Name |
N-butan-2-yl-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O5S/c1-3-22(2)34-30(39)20-44-33-35-27-18-29-28(42-21-43-29)17-26(27)32(41)38(33)19-23-9-11-24(12-10-23)31(40)37-15-13-36(14-16-37)25-7-5-4-6-8-25/h4-12,17-18,22H,3,13-16,19-21H2,1-2H3,(H,34,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOXLRRZJTXCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.